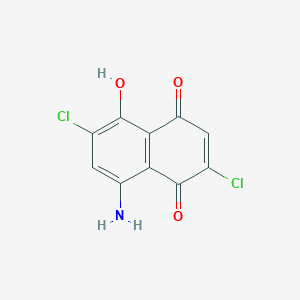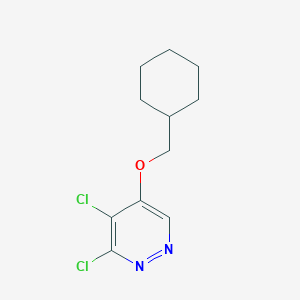
3,4-Dichloro-5-(cyclohexylmethoxy)pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dichloro-5-(cyclohexylmethoxy)pyridazine is a chemical compound with the molecular formula C11H14Cl2N2O. It is a member of the pyridazine family, which is characterized by a six-membered ring containing two adjacent nitrogen atoms.
Métodos De Preparación
The synthesis of 3,4-Dichloro-5-(cyclohexylmethoxy)pyridazine typically involves the reaction of 3,4-dichloropyridazine with cyclohexylmethanol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Análisis De Reacciones Químicas
3,4-Dichloro-5-(cyclohexylmethoxy)pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives, depending on the reagents and conditions used.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives, which may have different chemical and physical properties.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various oxidizing agents such as potassium permanganate. The major products formed from these reactions depend on the specific reagents and conditions employed .
Aplicaciones Científicas De Investigación
3,4-Dichloro-5-(cyclohexylmethoxy)pyridazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex chemical compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Due to its potential biological activities, the compound is explored for its use in drug development.
Industry: The compound is used in the production of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 3,4-Dichloro-5-(cyclohexylmethoxy)pyridazine involves its interaction with specific molecular targets in biological systems. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
3,4-Dichloro-5-(cyclohexylmethoxy)pyridazine can be compared with other similar compounds, such as:
3,4-Dichloropyridazine: This compound is a precursor in the synthesis of this compound and shares some chemical properties.
5-(Cyclohexylmethoxy)pyridazine: This compound lacks the chlorine atoms present in this compound, leading to different chemical reactivity and biological activities.
Other Pyridazine Derivatives: Various pyridazine derivatives with different substituents exhibit a range of chemical and biological properties.
Propiedades
Número CAS |
1346698-18-7 |
|---|---|
Fórmula molecular |
C11H14Cl2N2O |
Peso molecular |
261.14 g/mol |
Nombre IUPAC |
3,4-dichloro-5-(cyclohexylmethoxy)pyridazine |
InChI |
InChI=1S/C11H14Cl2N2O/c12-10-9(6-14-15-11(10)13)16-7-8-4-2-1-3-5-8/h6,8H,1-5,7H2 |
Clave InChI |
VMDSPSCQVFYVFL-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)COC2=CN=NC(=C2Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Methyl-1-phenyl-[1,2,4]triazolo[4,3-A]quinoline](/img/structure/B11854813.png)
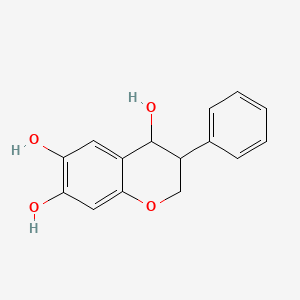
![6-Chloro-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B11854827.png)
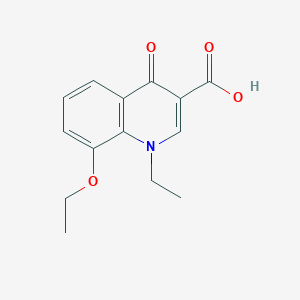
![9-(Benzofuran-2-yl)-3-azaspiro[5.5]undec-8-ene](/img/structure/B11854842.png)
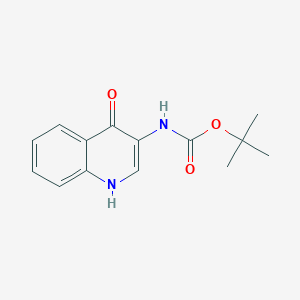

amino}oxetane-3-carboxylic acid](/img/structure/B11854864.png)
![3-(4-Chlorophenyl)-3,9-diazaspiro[5.5]undecane](/img/structure/B11854865.png)


